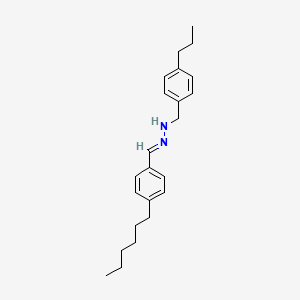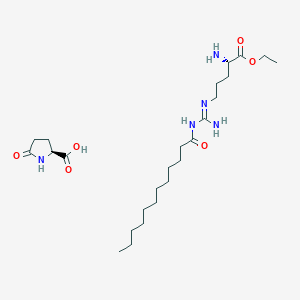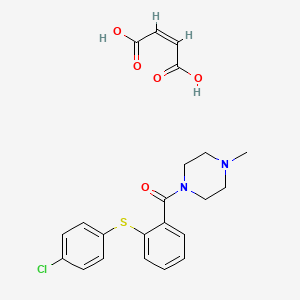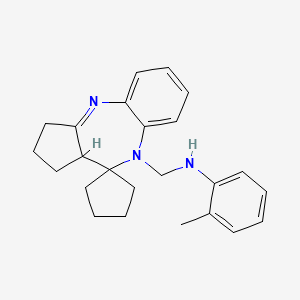
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a diazepine ring fused with a benzene and cyclopentane ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- can be achieved through a multi-component reaction involving a 1,2-diamine, a ketone, an isocyanide, and trimethylsilylazide. This reaction is typically carried out in methanol at ambient temperature, using a catalyst such as [bmim]5[PNiW11O39]·3H2O . The reaction proceeds through a one-pot, pseudo-five-component condensation process, resulting in the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include scaling up the reaction, using continuous flow reactors, and employing more efficient catalysts to reduce reaction time and costs. The use of environmentally benign conditions and recyclable catalysts would also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Condensation Reactions: Formation of the spiro compound itself involves a condensation reaction between a diamine and a ketone.
Cyclization Reactions: The formation of the diazepine ring involves cyclization, which is a key step in the synthesis.
Substitution Reactions: The compound can undergo substitution reactions where functional groups on the benzene or cyclopentane rings are replaced by other groups.
Common Reagents and Conditions
Catalysts: [bmim]5[PNiW11O39]·3H2O, BiCl3
Solvents: Methanol, acetone
Reaction Conditions: Ambient temperature, solvent-free conditions for some reactions
Major Products
The major products formed from these reactions are various derivatives of the spiro compound, which can be further functionalized to enhance their pharmacological properties .
Scientific Research Applications
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-HIV, antipsychotic, and antitumor agent.
Pharmacology: Its unique structure makes it a candidate for developing new drugs with improved efficacy and reduced side effects.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific pharmacological application being studied .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar diazepine ring structure and are known for their pharmacological activities.
Tetrazolyl-1H-spiro[benzo[b]cyclopenta[e][1,4]diazepines: These compounds have a similar spiro linkage and are synthesized using similar methods.
Uniqueness
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methylphenyl)- is unique due to its specific spiro linkage and the presence of the methanamine group, which can enhance its pharmacological properties compared to other similar compounds .
Properties
CAS No. |
135264-63-0 |
|---|---|
Molecular Formula |
C24H29N3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-methyl-N-(spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylmethyl)aniline |
InChI |
InChI=1S/C24H29N3/c1-18-9-2-3-11-20(18)25-17-27-23-14-5-4-12-22(23)26-21-13-8-10-19(21)24(27)15-6-7-16-24/h2-5,9,11-12,14,19,25H,6-8,10,13,15-17H2,1H3 |
InChI Key |
SLBJCCDWMVKION-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


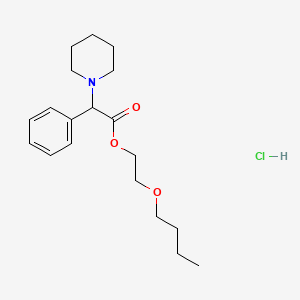
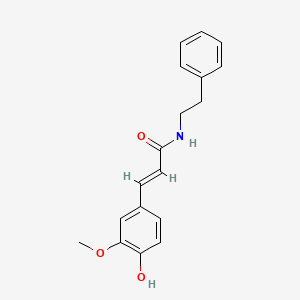
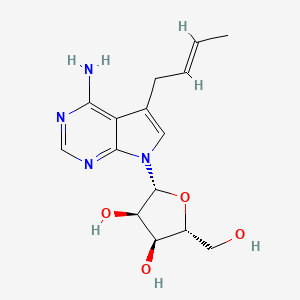
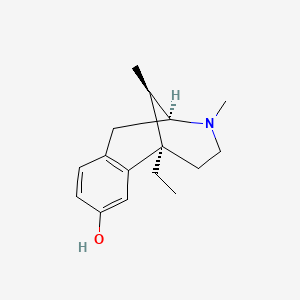

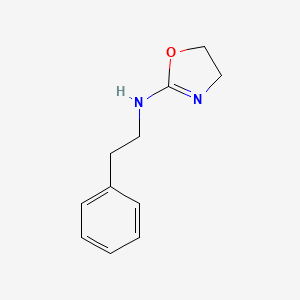
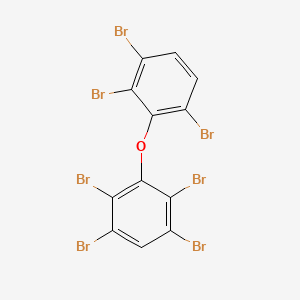
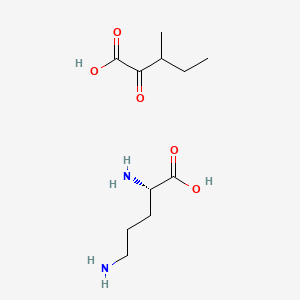
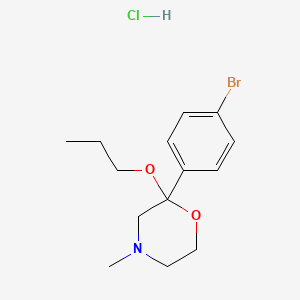
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)
